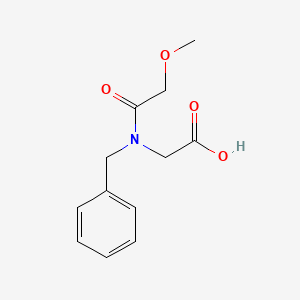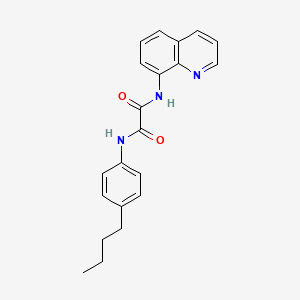![molecular formula C18H25N3O4 B6636064 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one, also known as FDP or Furanopyrrolidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one is not yet fully understood. However, it has been suggested that 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one may act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one has been shown to exhibit several biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of voltage-gated sodium channels, and the enhancement of potassium channel activity. These effects may contribute to the observed anticonvulsant, anxiolytic, and analgesic properties of 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one is its high potency and selectivity towards GABA-A receptors, which makes it a promising candidate for drug discovery and development. However, 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as epilepsy, anxiety, and chronic pain. Another direction is to explore the structure-activity relationship of 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one and its analogs to optimize its pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one involves several steps, including the reaction of 1,4-diazepane-1-carboxylic acid with furan-2-carbonyl chloride, followed by the reaction of the resulting intermediate with 1-propan-2-ylpyrrolidin-2-one. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit a range of biological activities, such as anticonvulsant, anxiolytic, and analgesic effects.
Propriétés
IUPAC Name |
4-[4-(furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13(2)21-12-14(11-16(21)22)17(23)19-6-4-7-20(9-8-19)18(24)15-5-3-10-25-15/h3,5,10,13-14H,4,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJOFTONWWUBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)


![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)